molecular formula C18H27N3O2S B2364174 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea CAS No. 2380096-75-1

1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea

Cat. No. B2364174
CAS RN: 2380096-75-1
M. Wt: 349.49
InChI Key: HVDRICRQSGPOSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea, also known as MTMU, is a synthetic compound that has recently gained attention in the field of scientific research. MTMU has shown promising results in various studies, indicating its potential as a useful tool in biochemical and physiological research.

Mechanism of Action

1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea is believed to exert its effects through the inhibition of various enzymes and signaling pathways. For example, in cancer cells, 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and cell division. Inflammation-related studies have shown that 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea inhibits the activation of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. In neurodegenerative disease research, 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to increase the activity of antioxidant enzymes and reduce oxidative stress.
Biochemical and Physiological Effects:
1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to have various biochemical and physiological effects, depending on the context of the study. In cancer-related studies, 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to induce apoptosis and inhibit cell proliferation. Inflammation-related studies have shown that 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea can reduce the production of pro-inflammatory cytokines and inhibit the activation of the NF-κB signaling pathway. In neurodegenerative disease research, 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to protect against oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has several advantages for use in lab experiments. Firstly, it is a synthetic compound, which means that it can be easily synthesized and purified. Secondly, it has shown promising results in various studies, indicating its potential as a useful tool in scientific research. However, there are also limitations to its use in lab experiments. For example, it may not be suitable for use in certain cell types or animal models, and its mechanism of action may not be fully understood.

Future Directions

There are several future directions for research involving 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea. Firstly, further studies are needed to fully understand its mechanism of action and potential therapeutic applications. Secondly, studies could be conducted to investigate the effects of 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea in combination with other drugs or therapies. Finally, studies could be conducted to investigate the potential use of 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea as a diagnostic tool or biomarker.

Synthesis Methods

1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea can be synthesized through a multi-step process involving the reaction of 3-methylbenzylamine with 4-morpholin-4-ylthian-4-ylmethyl isocyanate. The resulting product is then treated with a reducing agent to yield 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea.

Scientific Research Applications

1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been used in various scientific research studies, including those related to cancer, inflammation, and neurodegenerative diseases. In cancer research, 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to inhibit the growth of certain cancer cells and induce apoptosis. Inflammation-related studies have shown that 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea can reduce the production of pro-inflammatory cytokines. In neurodegenerative disease research, 1-(3-Methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea has been shown to protect against oxidative stress and improve cognitive function.

properties

IUPAC Name

1-(3-methylphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O2S/c1-15-3-2-4-16(13-15)20-17(22)19-14-18(5-11-24-12-6-18)21-7-9-23-10-8-21/h2-4,13H,5-12,14H2,1H3,(H2,19,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVDRICRQSGPOSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NCC2(CCSCC2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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